An In-depth Technical Guide to N3-PEG8-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to N3-PEG8-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG8-CH2COOH, also known as Azido-PEG8-acid, is a versatile heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, nanomedicine, and targeted protein degradation. This molecule features two distinct reactive moieties: a terminal azide (B81097) group (-N3) and a carboxylic acid group (-COOH), connected by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for the sequential and controlled conjugation of two different molecules, making it an invaluable reagent for the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The azide group provides a bioorthogonal handle for "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the precise attachment of alkyne-modified molecules. The carboxylic acid group, on the other hand, can be readily activated to form a stable amide bond with primary amines, such as those found on the surface of proteins or other biomolecules.
The central PEG8 linker is not merely a spacer; it imparts favorable physicochemical properties to the resulting conjugates. The hydrophilic nature of the PEG chain enhances aqueous solubility, can reduce aggregation, and may improve the pharmacokinetic profile of the final construct by, for example, extending its circulation half-life.[1][2]
This technical guide provides a comprehensive overview of N3-PEG8-CH2COOH, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation and PROTAC synthesis, quantitative data on reaction efficiencies and linker effects, and methods for the characterization of the resulting conjugates.
Physicochemical Properties
A clear understanding of the physicochemical properties of N3-PEG8-CH2COOH is essential for its effective use in experimental design.
| Property | Value | Reference |
| Chemical Formula | C18H35N3O10 | [3] |
| Molecular Weight | 453.48 g/mol | [3] |
| CAS Number | 1343472-07-0 | [3] |
| Appearance | Colorless to off-white oil or white solid | [4] |
| Solubility | Soluble in water, DCM, acetonitrile, DMF, and DMSO | [4][5] |
| Storage Conditions | Store at -20°C, sealed and protected from moisture | [4] |
Key Applications
The dual functionality of N3-PEG8-CH2COOH makes it a versatile tool for a wide range of applications in biomedical research and drug development.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be conjugated to the antibody, and the azide can be used to attach an alkyne-modified drug.[6]
-
PROTAC Synthesis: N3-PEG8-CH2COOH is an ideal linker for connecting a target protein-binding ligand and an E3 ligase ligand to form a PROTAC. The choice of which end to conjugate to which ligand first provides flexibility in the synthetic strategy.[7][8]
-
Bioconjugation and Protein Modification: This linker can be used to attach a variety of molecules, such as fluorescent dyes, biotin, or peptides, to proteins or other biomolecules.[3]
-
Nanomedicine: N3-PEG8-CH2COOH can be used to functionalize the surface of nanoparticles for targeted drug delivery or imaging applications.[3]
-
Photodynamic Therapy: The linker can be used to construct photosensitizer conjugates for photodynamic therapy.[3]
Quantitative Data
The following tables summarize key quantitative data related to the use of N3-PEG8-CH2COOH and similar PEG-based linkers in bioconjugation and PROTAC development.
Table 4.1: General Reaction Efficiencies for Bioconjugation Chemistries
| Reaction Type | Reagents | Typical Yield | Key Considerations | Reference |
| Amide Bond Formation | EDC, NHS | 50-90% | pH-dependent (activation pH 4.5-7.2, coupling pH 7-8), sensitive to hydrolysis. | [9] |
| CuAAC Click Chemistry | Copper(I) catalyst, alkyne | >90% | Potentially cytotoxic copper catalyst, requires a stabilizing ligand. | [9][10] |
| SPAAC Click Chemistry | Strained alkyne (e.g., DBCO, BCN) | >90% | Copper-free, ideal for live-cell applications, kinetics depend on the specific strained alkyne. | [11][12] |
Table 4.2: Impact of PEG Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | <12 | Inactive | - | [13] |
| TBK1 | VHL | 21 | 3 | 96 | [13] |
| TBK1 | VHL | 29 | 292 | 76 | [13] |
| ERα | VHL | 12 | Less Potent | - | [14] |
| ERα | VHL | 16 | More Potent | - | [14] |
| BRD4 | CRBN | PEG3 | 100 | 80 | [15] |
| BRD4 | CRBN | PEG4 | 50 | 90 | [15] |
| BRD4 | CRBN | PEG5 | 25 | 95 | [15] |
| BRD4 | CRBN | PEG6 | 50 | 90 | [15] |
Experimental Protocols
The following sections provide detailed methodologies for the two primary reactions involving N3-PEG8-CH2COOH.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid moiety of N3-PEG8-CH2COOH to a primary amine-containing molecule, such as a protein or a synthetic ligand.
Materials:
-
N3-PEG8-CH2COOH
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of N3-PEG8-CH2COOH in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO immediately before use.
-
-
Activation of N3-PEG8-CH2COOH:
-
In a microcentrifuge tube, combine N3-PEG8-CH2COOH (1.2-5 fold molar excess over the amine-containing molecule) with the prepared EDC and NHS stock solutions in Activation Buffer. A common molar ratio of EDC to NHS is 2:1 or 1:1.[16]
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the amine-reactive NHS ester.
-
-
Coupling to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated N3-PEG8-CH2COOH solution to the amine-containing molecule solution.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide moiety of an N3-PEG8-CH2COOH-modified molecule to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (from Protocol 1 or a synthesized intermediate)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.4
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification equipment (e.g., HPLC, desalting column)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in the Reaction Buffer.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO or Reaction Buffer).
-
Prepare a 20 mM stock solution of CuSO4 in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in a compatible solvent (e.g., water for THPTA, DMSO for TBTA).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents).
-
Add the THPTA or TBTA ligand to the mixture (final concentration of 1.25 mM).
-
Add the CuSO4 solution (final concentration of 0.25 mM). The ligand to copper ratio should be 5:1.[10]
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of 5 mM).[10]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as HPLC, size-exclusion chromatography, or affinity chromatography to remove the copper catalyst and excess reagents.
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described above.
Caption: Workflow for the two-step bioconjugation using N3-PEG8-CH2COOH.
References
- 1. precisepeg.com [precisepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
